molecular formula C20H19NO5S B3466153 3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide

3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No. B3466153
M. Wt: 385.4 g/mol
InChI Key: INBKEKOVVFFMSS-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C20H19NO5S . It has an average mass of 385.434 Da and a monoisotopic mass of 385.098389 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with dimethoxy and phenoxyphenyl substituents . Detailed structural analysis would require techniques such as X-ray crystallography.

Mechanism of Action

3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide selectively activates ERβ through a mechanism that involves binding to the ligand-binding domain of the receptor. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of gene expression. The activation of ERβ by this compound has been shown to have various physiological effects, including the regulation of bone metabolism, cardiovascular function, and immune response.
Biochemical and Physiological Effects
In addition to its role in the activation of ERβ, this compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can regulate the expression of genes involved in bone metabolism, leading to an increase in bone density and a decrease in bone loss. This compound has also been shown to have cardioprotective effects, including the regulation of blood pressure, heart rate, and vascular function. Furthermore, this compound has been shown to modulate the immune response, leading to the suppression of inflammatory cytokines and the promotion of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for ERβ, its ability to cross the blood-brain barrier, and its stability in various biological fluids. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other signaling pathways. Additionally, the development of novel ERβ agonists and antagonists based on the structure of this compound could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicine. One of the primary applications of this compound is in the study of estrogen receptor beta (ERβ), a nuclear receptor that plays a critical role in various physiological processes, including reproduction, bone metabolism, and cardiovascular function. This compound has been shown to selectively activate ERβ, making it a useful tool for studying the physiological and pathological roles of this receptor.

properties

IUPAC Name

3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-19-13-12-18(14-20(19)25-2)27(22,23)21-15-8-10-17(11-9-15)26-16-6-4-3-5-7-16/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKEKOVVFFMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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